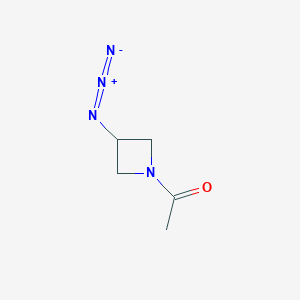
2-Chloro-1-(3-fluoropiperidin-1-yl)butan-1-one
Overview
Description
Scientific Research Applications
Chemical Synthesis and Modification
Research on metallation of π-deficient heterocyclic compounds demonstrates the significance of understanding and manipulating chemical structures for developing new compounds with potential applications across various fields, including pharmaceuticals and materials science. The study on the metallation regioselectivity of 3-fluoropyridine, for example, showcases the intricate balance between chemical reactivity and selectivity, which is crucial for synthesizing specific compounds and intermediates (Marsais & Quéguiner, 1983).
Biotechnological Production
The review on downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol highlights the importance of efficient separation and purification processes in the biotechnological production of chemicals. Such insights could be relevant when considering biotechnological approaches to producing or modifying compounds similar to "2-Chloro-1-(3-fluoropiperidin-1-yl)butan-1-one" for specific applications (Xiu & Zeng, 2008).
Environmental and Health Implications
Studies on the environmental presence and health implications of chemicals, like the analysis of novel fluorinated alternatives, are critical. They provide a framework for understanding the potential impacts of chemical compounds on ecosystems and human health. This kind of research is essential for developing safer chemicals and for regulatory purposes (Wang et al., 2019).
Analytical Methods
Research focusing on the analysis and detection of specific chemical compounds, such as the study on sorption of 2,4-D and other phenoxy herbicides, underscores the importance of analytical chemistry in monitoring environmental contaminants and in the development of methodologies for quantifying chemical substances. These methods could potentially be adapted for studying the environmental fate and behavior of "this compound" (Werner, Garratt, & Pigott, 2012).
Properties
IUPAC Name |
2-chloro-1-(3-fluoropiperidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClFNO/c1-2-8(10)9(13)12-5-3-4-7(11)6-12/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBAIMYXFGDNEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC(C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3-hydroxyazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B1476438.png)









